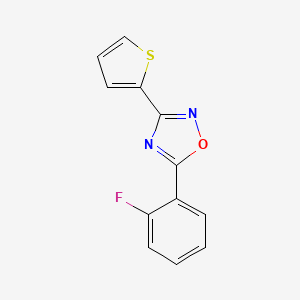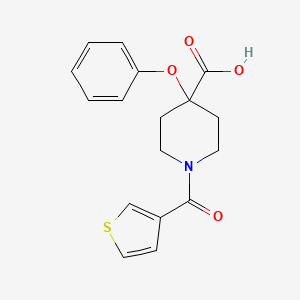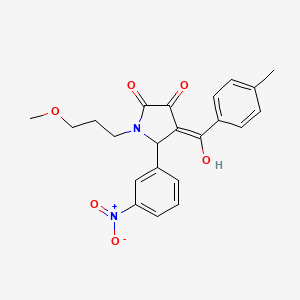![molecular formula C16H19NO3S2 B5395362 N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide](/img/structure/B5395362.png)
N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide, also known as TTA-A2, is a novel compound that has been extensively studied for its potential therapeutic applications. TTA-A2 belongs to the class of compounds known as thiazolidinediones, which are commonly used as insulin sensitizers in the treatment of type 2 diabetes mellitus.
作用機序
The mechanism of action of N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. Activation of PPARγ by N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide leads to the upregulation of genes involved in glucose uptake and utilization, as well as the downregulation of genes involved in lipogenesis and adipogenesis.
Biochemical and Physiological Effects:
N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis in cancer cells, the improvement of insulin sensitivity, and the reduction of adiposity. N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide has also been shown to reduce inflammation and oxidative stress, which are both implicated in the development of various diseases.
実験室実験の利点と制限
One of the main advantages of N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide is its specificity for PPARγ, which makes it a useful tool for studying the role of PPARγ in various diseases. However, N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide, including the development of more potent and selective PPARγ agonists, the investigation of the molecular mechanisms underlying N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide's anticancer effects, and the evaluation of N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide's therapeutic potential in other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, the development of more efficient synthesis methods for N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide could facilitate its use in future research.
合成法
The synthesis of N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide involves the reaction of 2-thiophenecarboxylic acid with 1-(4-bromophenyl)propan-1-one to form 2-(2-thienyl)acetophenone. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base to form N-(2-thienyl)-2-(methylsulfonyl)acetamide. The final step involves the reaction of N-(2-thienyl)-2-(methylsulfonyl)acetamide with 1-bromo-4-(prop-2-yn-1-yl)benzene to form N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide.
科学的研究の応用
N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, obesity, and diabetes. In cancer, N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells. In obesity, N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide has been shown to improve insulin sensitivity and reduce adiposity in animal models. In diabetes, N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide has been shown to improve glucose tolerance and reduce insulin resistance in animal models.
特性
IUPAC Name |
N-[1-(4-methylsulfonylphenyl)propyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-3-15(17-16(18)11-13-5-4-10-21-13)12-6-8-14(9-7-12)22(2,19)20/h4-10,15H,3,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXAWHJDBYYQRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)S(=O)(=O)C)NC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5395280.png)
![methyl 4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-1-(tetrahydro-2-furanylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5395282.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5395294.png)


![2-[(2-methyl-1,3-oxazol-4-yl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B5395322.png)
![3-[4-(benzyloxy)phenyl]-2-cyano-N-(3-pyridinylmethyl)acrylamide](/img/structure/B5395326.png)
![6-(2-bromobenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5395338.png)
![2-[1-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinyl]ethanol](/img/structure/B5395340.png)

![N-(5-bromo-2-pyridinyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5395351.png)

![5-chloro-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-2-(methylthio)pyrimidine](/img/structure/B5395367.png)